3-(2'-Methylpiperidino)propyl p-chlorobenzoate
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Overview
Description
3-(2'-Methylpiperidino)propyl p-chlorobenzoate is a chemical compound with the molecular formula C16H24ClNO2
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. The initial step involves the reaction of 2-methylpiperidine with an appropriate alkylating agent to form the 2-methylpiperidino group. This intermediate is then reacted with p-chlorobenzoic acid to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of 3-(2'-Methylpiperidino)propyl p-chlorobenzoate can be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(2'-Methylpiperidino)propyl p-chlorobenzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2'-Methylpiperidino)propyl p-chlorobenzoate has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays to study protein interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It can be utilized in the manufacturing of pharmaceuticals, agrochemicals, and other chemical products.
Mechanism of Action
The mechanism by which 3-(2'-Methylpiperidino)propyl p-chlorobenzoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(2'-Methylpiperidino)propyl p-chlorobenzoate can be compared with other similar compounds, such as:
3-(2'-Methylpiperidino)butyl p-chlorobenzoate: A structural isomer with a longer alkyl chain.
3-(2'-Methylpiperidino)propyl benzoate: A related compound without the chlorine substituent on the benzene ring.
3-(2'-Methylpiperidino)propyl p-fluorobenzoate: A similar compound with a fluorine substituent instead of chlorine.
These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and biological activities.
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Properties
CAS No. |
63916-71-2 |
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Molecular Formula |
C16H22ClNO2 |
Molecular Weight |
295.80 g/mol |
IUPAC Name |
3-(2-methylpiperidin-1-yl)propyl 4-chlorobenzoate |
InChI |
InChI=1S/C16H22ClNO2/c1-13-5-2-3-10-18(13)11-4-12-20-16(19)14-6-8-15(17)9-7-14/h6-9,13H,2-5,10-12H2,1H3 |
InChI Key |
QPKUCZZRNHHWCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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